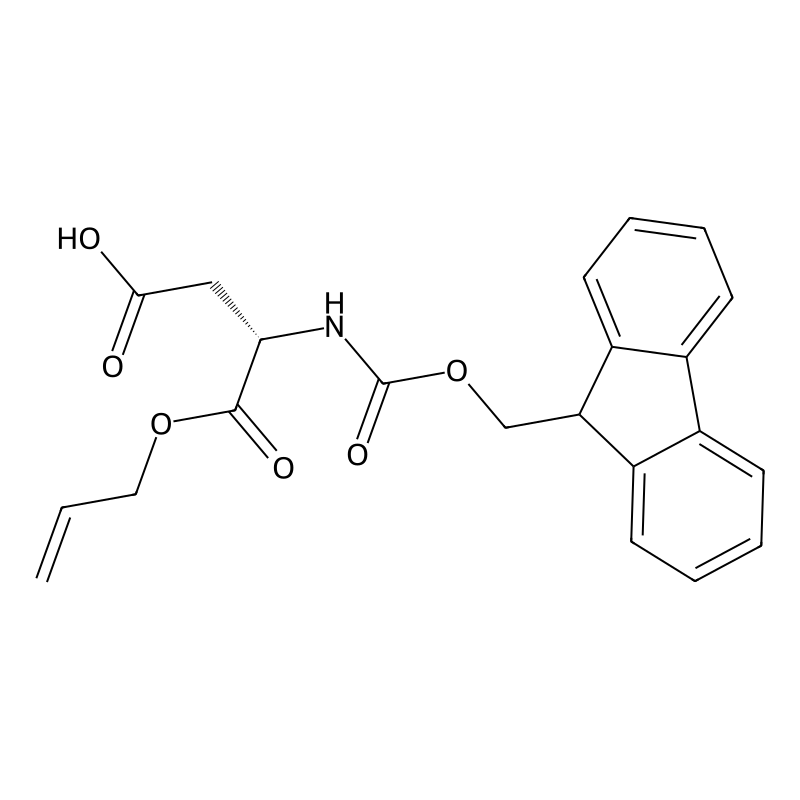

Fmoc-Asp-OAll

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Asp-OAll is a key building block in solid-phase peptide synthesis (SPPS) []. SPPS is a technique used to create peptides, which are chains of amino acids. Fmoc-Asp-OAll serves as the Fmoc-protected and allyl ester-activated form of the amino acid aspartic acid.

The Fmoc group acts as a temporary protecting group for the amino group of aspartic acid during the stepwise addition of amino acids in the peptide chain. This allows for the selective deprotection and coupling of subsequent amino acids in the desired sequence [].

The allyl ester group on the C-terminus of Fmoc-Asp-OAll acts as an activating group that facilitates the formation of the peptide bond with the next amino acid in the chain. This activation allows for efficient coupling and chain elongation during SPPS [].

Research Applications

Fmoc-Asp-OAll is used in various scientific research applications related to peptide synthesis, including:

- Development of novel therapeutic peptides: Researchers can utilize Fmoc-Asp-OAll to synthesize peptides with potential therapeutic applications, such as antimicrobial peptides, enzyme inhibitors, and vaccine candidates [].

- Study of protein-protein interactions: Fmoc-Asp-OAll can be used to create peptides that mimic specific protein domains or binding sites, facilitating the investigation of protein-protein interactions and their role in various biological processes [].

- Production of peptide-based probes: Fmoc-Asp-OAll can be employed to synthesize peptide probes with specific functionalities, allowing researchers to study cellular processes, protein localization, and enzymatic activity.

Fmoc-Aspartic Acid Beta-Allyl Ester, commonly referred to as Fmoc-Asp-OAll, is a synthetic amino acid derivative characterized by its unique structure that includes a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and an allyl ester on the side chain of aspartic acid. Its chemical formula is , and it has a molecular weight of 395.4 g/mol. This compound is particularly valued in peptide synthesis due to its orthogonal protection strategy, allowing for selective modifications during the synthesis process .

Fmoc-Asp-OAll itself doesn't have a specific mechanism of action. Its significance lies in its role as a protected amino acid building block during peptide synthesis. The Fmoc and allyl ester groups act as temporary protecting groups, allowing for the controlled addition of aspartic acid into a desired peptide sequence.

Fmoc-Asp-OAll is likely not acutely toxic but should be handled with standard laboratory precautions like wearing gloves and working in a fume hood. Specific safety data sheets (SDS) from suppliers should be consulted for detailed information [, ]. Organic solvents used during peptide synthesis with Fmoc-Asp-OAll can be flammable and require proper handling procedures.

- Deprotection Reactions: The Fmoc group can be removed under basic conditions (e.g., using piperidine), exposing the amino group for subsequent coupling reactions.

- Allyl Ester Hydrolysis: The allyl ester can be hydrolyzed to yield the corresponding aspartic acid, typically under acidic or basic conditions.

- Coupling Reactions: Fmoc-Asp-OAll can be coupled with other amino acids or peptides using standard peptide coupling reagents such as carbodiimides, facilitating the formation of peptide bonds .

The synthesis of Fmoc-Asp-OAll typically involves several steps:

- Protection of Aspartic Acid: The carboxylic acid group of aspartic acid is first protected using an allyl alcohol to form the allyl ester.

- Fmoc Protection: The amino group is then protected by reacting with Fmoc chloride in a suitable solvent, such as dichloromethane.

- Purification: The product is purified using techniques like chromatography to obtain high purity levels necessary for peptide synthesis .

Fmoc-Asp-OAll is primarily used in:

- Peptide Synthesis: It serves as a building block in the synthesis of peptides, particularly those requiring selective functionalization at the aspartic acid residue.

- Drug Development: Its derivatives may be explored for therapeutic applications due to their potential interactions with biological targets.

- Research: It is utilized in studies focusing on peptide chemistry and the development of new synthetic methodologies .

Several compounds are structurally similar to Fmoc-Asp-OAll, each with unique characteristics:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-L-Aspartic Acid | Contains Fmoc protecting group on L-aspartic acid | Commonly used in standard peptide synthesis |

| Fmoc-D-Aspartic Acid | Contains Fmoc protecting group on D-aspartic acid | Used for studying stereochemistry effects |

| Fmoc-L-Glutamic Acid | Similar structure but with a longer side chain | Important for studying glutamate receptors |

| Fmoc-L-Tyrosine | Contains hydroxyl group on aromatic ring | Useful for studying phosphorylation effects |

Fmoc-Asp-OAll stands out due to its specific beta-allyl ester modification, which allows for unique reactivity patterns not found in other common amino acids or derivatives .

Molecular Structure and Formula

9-Fluorenylmethoxycarbonyl-Aspartic Acid-Allyl Ester exists as two distinct isomeric forms, each characterized by specific molecular arrangements and chemical identities [1] [2] [3]. The compound represents a protected derivative of L-aspartic acid, incorporating both a fluorenylmethoxycarbonyl protecting group and an allyl ester modification [4] [5].

The alpha allyl ester variant possesses the molecular formula C₂₂H₂₁NO₆ with a molecular weight of 395.41 grams per mole [1] [7]. This isomer carries the Chemical Abstracts Service registry number 144120-53-6 and exhibits the International Union of Pure and Applied Chemistry nomenclature designation of (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid [1] [26].

The beta allyl ester isomer maintains an identical molecular formula and weight but differs in structural arrangement, bearing the Chemical Abstracts Service number 146982-24-3 [2] [3]. Its International Union of Pure and Applied Chemistry name corresponds to (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid [3] [14].

| Property | Alpha Allyl Ester | Beta Allyl Ester |

|---|---|---|

| CAS Number | 144120-53-6 [1] | 146982-24-3 [2] |

| Molecular Formula | C₂₂H₂₁NO₆ [1] | C₂₂H₂₁NO₆ [2] |

| Molecular Weight | 395.41 g/mol [1] | 395.41 g/mol [2] |

| MDL Number | MFCD00467715 [1] | MFCD00190874 [2] |

The structural architecture encompasses a fluorenylmethoxycarbonyl moiety attached to the amino terminus of aspartic acid, while an allyl ester group protects either the alpha or beta carboxyl functionality [14] [15]. This dual protection strategy enables selective deprotection protocols during peptide synthesis applications [14].

Physicochemical Characteristics

The physicochemical properties of 9-Fluorenylmethoxycarbonyl-Aspartic Acid-Allyl Ester demonstrate distinct variations between the two isomeric forms, reflecting their structural differences [4] [6] [16]. Both compounds manifest as crystalline powders exhibiting white to off-white coloration under standard conditions [4] [6].

Thermal analysis reveals that the alpha allyl ester variant displays a melting point range of 131.0 to 135.0 degrees Celsius [6] [16]. In contrast, the beta allyl ester isomer exhibits a lower melting point range of 111 to 115 degrees Celsius [4] [19]. Computational predictions indicate boiling points of approximately 634.8 to 638.5 degrees Celsius for both isomers under standard atmospheric pressure [4] [30].

Density calculations suggest values of 1.286 ± 0.06 grams per cubic centimeter for both isomeric forms [4] [30]. The compounds demonstrate limited water solubility, characterized as slightly soluble in aqueous media [4] [18]. Enhanced solubility occurs in organic solvents, particularly N,N-dimethylformamide and 1% acetic acid solutions [4] [18].

| Parameter | Alpha Allyl Ester | Beta Allyl Ester |

|---|---|---|

| Melting Point | 131.0-135.0°C [16] | 111-115°C [4] |

| Boiling Point (Predicted) | 634.8±55.0°C [6] | 638.5±55.0°C [30] |

| Density (Predicted) | 1.286±0.06 g/cm³ [6] | 1.286±0.06 g/cm³ [30] |

| Water Solubility | Slightly soluble [18] | Slightly soluble [4] |

| Organic Solvent Solubility | Soluble in DMF, 1% acetic acid [18] | Soluble in DMF, 1% acetic acid [4] |

Predicted ionization constants reveal different acidic behaviors between the isomers [6] [30]. The alpha allyl ester demonstrates a predicted pKa value of 4.09 ± 0.19, while the beta allyl ester exhibits a slightly lower value of 3.59 ± 0.23 [6] [30]. These differences reflect the varying electronic environments surrounding the ionizable carboxyl groups in each isomeric arrangement [6] [30].

Storage stability requires maintenance at temperatures between 2 to 8 degrees Celsius to preserve chemical integrity [2] [4]. Both compounds remain stable under recommended storage conditions when protected from moisture and excessive heat exposure [18] [19].

Spectroscopic and Analytical Profiles

Spectroscopic characterization of 9-Fluorenylmethoxycarbonyl-Aspartic Acid-Allyl Ester relies on multiple analytical techniques that provide comprehensive structural identification and purity assessment [21] [27]. Infrared spectroscopy serves as a primary identification method, with characteristic absorption bands corresponding to the fluorenyl and allyl ester functional groups [21].

The alpha allyl ester isomer possesses the International Chemical Identifier string 1S/C22H21NO6/c1-2-11-28-21(26)19(12-20(24)25)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,25)/t19-/m0/s1 [1] [26]. Its corresponding International Chemical Identifier Key designation is ZJMVIWUCCRKNHY-IBGZPJMESA-N [1] [26].

The Simplified Molecular Input Line Entry System notation for the alpha allyl ester reads C=CCOC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13, representing the complete structural connectivity [1] [26]. This notation enables computational analysis and database searching for compound identification [1] [26].

| Spectroscopic Parameter | Alpha Allyl Ester | Beta Allyl Ester |

|---|---|---|

| InChI Key | ZJMVIWUCCRKNHY-IBGZPJMESA-N [1] | FBNFRRNBFASDKS-IBGZPJMESA-N [3] |

| SMILES | C=CCOC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 [1] | OC(=O)C@HNC(=O)OCC1c2ccccc2-c3ccccc13 [2] |

| Beilstein Registry | 5460108 [6] | 6670219 [4] |

The beta allyl ester variant exhibits distinct spectroscopic identifiers, including the International Chemical Identifier Key FBNFRRNBFASDKS-IBGZPJMESA-N [3] [8]. Its International Chemical Identifier string corresponds to 1S/C22H21NO6/c1-2-11-28-20(24)12-19(21(25)26)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,25,26)/t19-/m0/s1 [3] [8].

High-performance liquid chromatography analysis typically achieves purity levels exceeding 97% for the alpha isomer and 98% for the beta isomer under standardized analytical conditions [2] [7]. Mass spectrometry confirmation provides molecular ion peaks consistent with the calculated molecular weights of both isomeric forms [10] [12].

Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts corresponding to the fluorenyl aromatic protons, allyl ester vinyl protons, and aspartic acid backbone protons [10] [27]. Carbon-13 nuclear magnetic resonance spectra display distinct signals for carbonyl carbons, aromatic carbons, and aliphatic carbons within the molecular framework [10] [27].

Stereochemical and Isomeric Considerations

The stereochemical properties of 9-Fluorenylmethoxycarbonyl-Aspartic Acid-Allyl Ester center on the L-configuration of the aspartic acid backbone, maintaining the natural amino acid chirality found in biological systems [13] [14] [15]. Both isomeric forms preserve the S-configuration at the alpha carbon center, ensuring compatibility with biological peptide structures [14] [25].

Optical activity measurements provide quantitative assessment of stereochemical purity and identity [2] [4] [16]. The alpha allyl ester demonstrates a specific optical rotation of [α]₂₀/D = -24.5 ± 2 degrees when measured at a concentration of 1% in N,N-dimethylformamide [7] [16]. The beta allyl ester exhibits a slightly different optical rotation value of [α]₂₀/D = -27 ± 2 degrees under identical measurement conditions [2] [4].

| Stereochemical Parameter | Alpha Allyl Ester | Beta Allyl Ester |

|---|---|---|

| Chiral Center Configuration | S [14] | S [14] |

| Optical Rotation [α]₂₀/D | -24.5±2° (c=1%, DMF) [16] | -27±2° (c=1%, DMF) [4] |

| Measurement Temperature | 20°C [16] | 20°C [4] |

| Reference Solvent | N,N-Dimethylformamide [16] | N,N-Dimethylformamide [4] |

The isomeric distinction between alpha and beta allyl esters reflects the positional difference of allyl ester attachment to the aspartic acid side chain [13] [14]. The alpha allyl ester features allyl protection of the primary carboxyl group adjacent to the amino acid backbone, while the beta allyl ester incorporates allyl protection of the side chain carboxyl functionality [13] [14].

Stereochemical stability remains preserved under standard storage and handling conditions, with minimal risk of racemization when maintained within recommended temperature ranges [14] [15]. The fluorenylmethoxycarbonyl protecting group provides additional stereochemical protection through steric hindrance around the chiral center [14] [15].

Both isomeric forms maintain exclusive L-stereochemistry, distinguishing them from corresponding D-amino acid derivatives that would exhibit opposite optical rotation values [25]. The preservation of natural L-configuration ensures compatibility with biological peptide synthesis applications where stereochemical integrity proves critical for biological activity [14] [15].

Synthetic Pathways and Strategies

Fluorenylmethoxycarbonyl-aspartic acid allyl ester represents a critical building block in modern peptide synthesis, requiring sophisticated synthetic approaches that ensure high purity and stereochemical integrity. The compound exists in two primary isomeric forms distinguished by the position of allyl ester attachment to the aspartic acid side chain [1] [2] [3].

The primary synthetic strategy involves the protection of L-aspartic acid through a sequential two-step process. The initial step focuses on the introduction of the fluorenylmethoxycarbonyl protecting group at the amino terminus, followed by selective esterification of either the alpha or beta carboxyl group with allyl alcohol [4] [5]. This approach ensures complete control over regioselectivity and minimizes the formation of undesired regioisomers.

The standard synthetic pathway begins with L-aspartic acid as the starting material. Under basic conditions, typically employing sodium bicarbonate in aqueous medium, the amino acid is treated with 9-fluorenylmethyloxycarbonyl chloride or 9-fluorenylmethylsuccinimidyl carbonate to install the fluorenylmethoxycarbonyl protecting group [2] [6]. The reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon of the protecting reagent, resulting in carbamate formation with concomitant release of hydrogen chloride or N-hydroxysuccinimide.

Following amino protection, the allyl esterification step requires careful selection of reaction conditions to achieve selective functionalization. The most commonly employed method utilizes allyl bromide in the presence of cesium carbonate or potassium carbonate in dimethylformamide solvent [4] [7]. Alternative approaches employ allyl alcohol with coupling reagents such as N,N'-diisopropylcarbodiimide and 4-dimethylaminopyridine in dichloromethane, providing enhanced control over reaction kinetics and selectivity [8] [9].

Advanced synthetic strategies have been developed to address specific regiochemical requirements. For the preparation of the beta-allyl ester (Chemical Abstract Service number 146982-24-3), selective protection of the alpha-carboxyl group through temporary esterification allows exclusive functionalization of the side chain carboxyl group [3] [10]. This approach involves formation of a methyl or tert-butyl ester at the alpha position, followed by allyl esterification of the beta-carboxyl group, and subsequent selective deprotection of the alpha ester under mild conditions.

The alpha-allyl ester variant (Chemical Abstract Service number 144120-53-6) requires alternative synthetic approaches due to the inherent reactivity differences between the alpha and beta carboxyl groups [11] [4]. Direct esterification under kinetically controlled conditions provides preferential functionalization of the more reactive alpha-carboxyl group, particularly when employing mild coupling conditions at low temperatures.

Industrial Production Methods

Large-scale manufacturing of fluorenylmethoxycarbonyl-aspartic acid allyl ester demands sophisticated process optimization to ensure consistent quality, economic viability, and environmental compliance. Industrial production typically employs continuous flow chemistry principles to enhance reaction efficiency and product consistency [12] [9].

The commercial manufacturing process begins with high-purity L-aspartic acid sourced from fermentation processes or enzymatic resolution of racemic mixtures. The starting material undergoes rigorous purification through recrystallization from water-ethanol mixtures to achieve pharmaceutical-grade purity standards exceeding 99.5% enantiomeric excess [12] [13].

Fluorenylmethoxycarbonyl protection in industrial settings utilizes 9-fluorenylmethylsuccinimidyl carbonate as the preferred reagent due to its superior handling characteristics and reduced formation of side products compared to the corresponding chloride [6] [14]. The reaction is conducted in large-scale reactors equipped with precise temperature control and efficient mixing systems. Typical reaction conditions involve aqueous sodium bicarbonate solution at pH 8.5-9.0, with the succinimidyl carbonate added as a solution in acetonitrile or dioxane [9] [15].

The allyl esterification step in industrial production employs allyl bromide with cesium carbonate in dimethylformamide under strictly anhydrous conditions [4] [9]. The reaction mixture requires careful moisture exclusion through the use of molecular sieves and inert atmosphere protection. Temperature control maintains the reaction between 0°C and room temperature to minimize side reactions and ensure optimal yields.

Downstream processing involves multiple purification stages designed to remove impurities and achieve the stringent quality standards required for peptide synthesis applications. The crude product undergoes liquid-liquid extraction with ethyl acetate and water to remove inorganic salts and water-soluble impurities [9] [15]. Silica gel chromatography provides the primary purification method, employing gradient elution with hexane-ethyl acetate solvent systems optimized for separation of regioisomers and unreacted starting materials.

Crystallization processes constitute the final purification step, typically conducted from ethyl acetate-hexane mixtures under controlled cooling conditions. The crystallization parameters, including cooling rate, seeding, and solvent composition, undergo optimization to achieve consistent crystal morphology and purity [9] [10]. Industrial crystallizers employ automated control systems to maintain precise temperature profiles and ensure reproducible product quality.

Process analytical technology integration enables real-time monitoring of critical quality attributes throughout the manufacturing process. High performance liquid chromatography systems provide continuous analysis of reaction progress and product purity [12] [16]. Near-infrared spectroscopy offers rapid assessment of moisture content and chemical composition without sample preparation requirements.

Quality Control and Purity Standards

Comprehensive quality control protocols ensure that fluorenylmethoxycarbonyl-aspartic acid allyl ester meets the rigorous standards required for peptide synthesis applications. The quality control framework encompasses chemical purity assessment, stereochemical integrity verification, and impurity profiling through multiple analytical techniques [12] [13].

High performance liquid chromatography purity analysis serves as the primary method for assessing chemical purity, with specifications typically requiring ≥98.0% area normalization purity [11] [4] [16] [17]. The analytical method employs reverse-phase chromatography with C18 stationary phases and gradient elution using water-acetonitrile mobile phases. Ultraviolet detection at 262 nanometers provides specific detection of the fluorenylmethoxycarbonyl chromophore, enabling quantification of the main component and related impurities [12] [13].

Enantiomeric purity determination utilizes chiral stationary phase chromatography to verify stereochemical integrity. Commercial specifications require ≥99.5% enantiomeric excess to ensure that racemization has not occurred during synthesis or storage [18] [12]. The analytical method employs specialized chiral columns with appropriate mobile phase compositions to achieve baseline separation of enantiomers.

Impurity profiling focuses on identification and quantification of synthesis-related impurities that could impact peptide synthesis performance. Related substance analysis targets potential impurities including unreacted starting materials, regioisomers, and side products formed during the synthetic process [12] [13]. The analytical methods employ optimized chromatographic conditions to achieve separation of structurally related compounds that might co-elute under standard conditions.

Water content determination through Karl Fischer titration ensures that moisture levels remain below 0.5% to prevent hydrolysis and maintain stability during storage [9] [15]. The specification reflects the moisture sensitivity of the allyl ester functionality and the requirement for anhydrous conditions during peptide coupling reactions.

Residual solvent analysis employs gas chromatography with flame ionization detection to quantify residual synthetic solvents according to International Council for Harmonisation guidelines [19] [9]. The analysis targets solvents used during synthesis and purification, including dimethylformamide, dichloromethane, ethyl acetate, and hexane, with individual limits established based on acceptable daily intake calculations.

Free amine content assessment utilizes colorimetric assays such as the Kaiser test or trinitrobenzenesulfonic acid assay to detect premature deprotection of the fluorenylmethoxycarbonyl group [12] [13]. Specifications typically require ≤0.2% free amine content to ensure coupling efficiency during peptide synthesis.

Heavy metals testing through inductively coupled plasma mass spectrometry verifies that metal contamination remains below acceptable limits, typically ≤10 parts per million for combined heavy metals [19] [9]. This analysis addresses potential contamination from catalysts, reagents, or processing equipment that could interfere with peptide synthesis or pose safety concerns.

Characterization Techniques

Comprehensive structural characterization of fluorenylmethoxycarbonyl-aspartic acid allyl ester employs multiple analytical techniques to confirm identity, purity, and structural integrity. The characterization protocol combines spectroscopic methods, chromatographic analysis, and physical property determination to provide complete molecular fingerprinting [20] [21] [22].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through analysis of both proton and carbon-13 spectra. Proton nuclear magnetic resonance analysis reveals characteristic signal patterns including the fluorenylmethyl methylene protons appearing as a doublet at 4.0-5.0 parts per million and the aromatic protons of the fluorenyl system exhibiting complex multipicity between 7.2-7.8 parts per million [23] [21] [22]. The allyl ester functionality displays distinctive signals with the terminal alkene protons appearing as a multiplet around 5.2-5.4 parts per million and the methylene linker protons at 4.6-4.8 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of carbon environments. The carbonyl carbons appear in the characteristic range of 170-180 parts per million, with the carbamate carbonyl typically appearing downfield from the ester carbonyls [21] [22]. The aromatic carbons of the fluorenyl system exhibit signals between 120-150 parts per million, while the allyl carbons appear at their expected chemical shifts around 65 parts per million for the methylene carbon and 130-135 parts per million for the alkene carbons.

Mass spectrometry analysis employs electrospray ionization in both positive and negative ion modes to confirm molecular weight and assess fragmentation patterns [24] [25] [26]. The molecular ion peak appears at m/z 395 for the protonated species, with characteristic fragmentation involving loss of the fluorenylmethoxycarbonyl group (m/z 173) and formation of diagnostic fragment ions [20] [24]. Tandem mass spectrometry provides additional structural confirmation through collision-induced dissociation studies that reveal specific fragmentation pathways characteristic of fluorenylmethoxycarbonyl-protected amino acids.

Infrared spectroscopy offers complementary structural information through analysis of characteristic functional group vibrations. The carbonyl stretching frequencies appear in the range of 1678-1700 cm⁻¹, with the carbamate carbonyl typically appearing at slightly different frequencies compared to the ester carbonyls [22] [27]. The aromatic carbon-hydrogen stretching vibrations appear between 3000-3100 cm⁻¹, while the aliphatic carbon-hydrogen stretches occur at lower frequencies around 2850-3000 cm⁻¹.

High performance liquid chromatography analysis provides both purity assessment and structural confirmation through retention time comparison with authentic standards [28] [29] [30]. The analytical method employs reverse-phase chromatography with photodiode array detection to obtain complete ultraviolet absorption spectra for peak identification. The fluorenylmethoxycarbonyl chromophore exhibits characteristic absorption maxima around 262 nanometers, enabling specific detection and quantification [12] [28].

Melting point determination provides a simple yet effective method for assessing purity and confirming identity. Pure fluorenylmethoxycarbonyl-aspartic acid allyl ester exhibits sharp melting ranges, with the specific values depending on the regioisomer [2] [3] [10]. The beta-allyl ester typically melts between 111-115°C, while the alpha-allyl ester shows a melting range of 131-135°C. Broad melting ranges or depressed melting points indicate the presence of impurities.

Optical rotation measurement confirms stereochemical integrity and provides additional identity verification. The specific rotation values, measured using the sodium D-line at 20°C in dimethylformamide solution, serve as characteristic physical constants for each isomer [11] [4] [17]. Deviations from expected rotation values may indicate racemization or the presence of enantiomeric impurities.

Thin layer chromatography offers rapid qualitative analysis for identity confirmation and purity assessment. The analysis employs silica gel plates with appropriate solvent systems, typically ethyl acetate-hexane mixtures [2] [12]. Ultraviolet fluorescence detection provides sensitive visualization of the fluorenylmethoxycarbonyl chromophore, enabling detection of impurities that might not be visible under standard visualization methods.